REACTION_CXSMILES
|
C(OC(OC1C=C[C:12]([C:15]#[C:16][C:17]2[CH:22]=[CH:21][C:20](OCCC)=[CH:19][CH:18]=2)=CC=1)=O)(C)(C)C.[CH2:27](OC1C=CC(C#C)=CC=1)[CH2:28]C>>[CH2:16]([C:17]1[CH:18]=[CH:19][C:20]([C:27]#[CH:28])=[CH:21][CH:22]=1)[CH2:15][CH3:12]
|
Name
|
1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)C#CC1=CC=C(C=C1)OCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OC1=CC=C(C=C1)C#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |